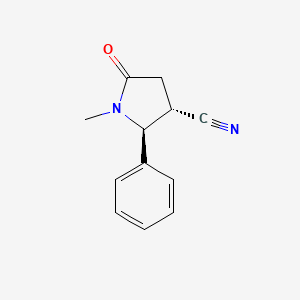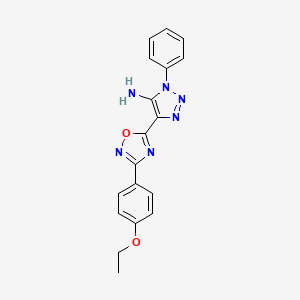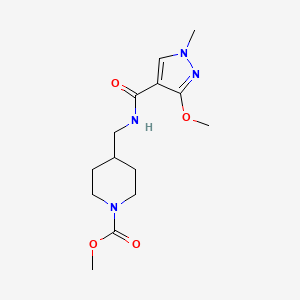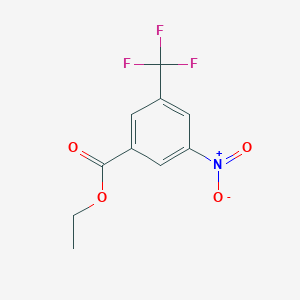
(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a pyrrolidine ring, a phenyl group, and a nitrile group, making it a versatile molecule for synthetic and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using specific enzymes or chemical catalysts. For instance, carbonyl reductase from Lactobacillus fermentum can catalyze the reduction of a ketoester to form the desired compound . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production of this compound often involves chemoenzymatic processes. These processes combine chemical synthesis with enzymatic steps to achieve high enantioselectivity and efficiency. The use of engineered bacteria and optimized reaction conditions ensures the scalability and cost-effectiveness of the production .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in enzyme studies and as a substrate for investigating metabolic pathways.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3S)-2-Chloro-3-hydroxy ester
- (2S,3S)-2,3-Butanediol
- (2S,3S)-2-(4-Isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal
Uniqueness
Compared to similar compounds, (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile stands out due to its unique combination of functional groups and chiral centers. This makes it particularly valuable for asymmetric synthesis and as a versatile intermediate in various chemical reactions .
Eigenschaften
IUPAC Name |
(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14-11(15)7-10(8-13)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCETYMRVDTYILC-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2872664.png)
![4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2872665.png)




![3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2872673.png)

![1-(4-ethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2872675.png)
![3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B2872678.png)
![4-[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2872679.png)

![1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/new.no-structure.jpg)
